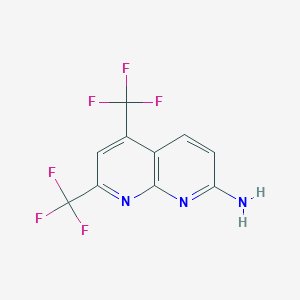

5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine

Description

Chemical Structure and Properties

5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine (CAS 51420-72-5) is a heterocyclic compound featuring a naphthyridine core—a fused bicyclic system containing nitrogen atoms at positions 1 and 6. Substituents include two trifluoromethyl (-CF₃) groups at positions 5 and 7 and an amine (-NH₂) group at position 2 . The molecular formula is C₁₁H₆F₆N₃, with a molecular weight of 309.18 g/mol. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making the compound attractive in medicinal chemistry and materials science .

Synthesis

A robust synthesis involves reacting pyridine-2,6-diamine with 1,1,1,5,5-hexafluoropentane-2,4-dione in acetic acid and sulfuric acid at 120°C under nitrogen, yielding 63% product . Alternatively, using 85% H₃PO₄ at 95°C achieves 67% yield . These methods highlight the importance of strong acids in cyclocondensation reactions to form the naphthyridine core.

Its trifluoromethyl groups improve binding affinity to biological targets, such as enzymes or receptors, by enhancing hydrophobic interactions .

Propriétés

IUPAC Name |

5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F6N3/c11-9(12,13)5-3-6(10(14,15)16)18-8-4(5)1-2-7(17)19-8/h1-3H,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSSRJKZGCCBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F6N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382428 | |

| Record name | 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51420-72-5 | |

| Record name | 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Substrate Selection

The synthesis begins with 2-amino-3-pyridinecarboxaldehyde (a ) and α-trifluoromethyl ketones. ILs such as 1-butyl-2,3-dimethylimidazolium imidazolide ([Bmmim][Im]) act as dual solvents and catalysts. Optimal conditions include:

-

Molar ratio : 0.6:1 (aldehyde:ketone)

-

Temperature : 80°C

-

Time : 24 hours

-

Catalyst loading : 5 mL of [Bmmim][Im] per mmol of aldehyde.

Table 1: Yield Optimization for Friedländer Annulation

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| [Bmmim][Im] | 80 | 24 | 90 |

| [Bmmim][BF4] | 80 | 24 | 72 |

| [Bmmim][PF6] | 80 | 24 | 65 |

The superior performance of [Bmmim][Im] is attributed to its strong basicity, which facilitates deprotonation and accelerates cyclization.

Mechanistic Pathway

The reaction proceeds via:

-

Condensation : Aldehyde (a ) and ketone form an enamine intermediate.

-

Cyclization : IL-mediated intramolecular nucleophilic attack generates the naphthyridine core.

-

Aromatization : Elimination of water yields the final product.

Fluorinated ketones enhance electron-withdrawing effects, stabilizing intermediates and improving cyclization kinetics.

Catalyst Reusability

[Bmmim][Im] exhibits excellent recyclability, maintaining >85% yield over four cycles. Recovery involves aqueous extraction, with NMR confirming minimal degradation.

Metal-Free Diazotization and Cyclocondensation

An alternative route avoids metal catalysts, using diazotization to install the amine group post-cyclization.

Synthetic Steps

-

Diazotization : 2-Amino-5,7-bis(trifluoromethyl)-1,8-naphthyridine is treated with NaNO₂/HCl at 0–5°C.

-

Cyclocondensation : The diazonium salt reacts with malononitrile in acetic acid, forming the target compound.

Table 2: Diazotization Reaction Parameters

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HCl | 0–5 | 2 | 78 |

| H₂SO₄ | 0–5 | 2 | 65 |

| CH₃COOH | 0–5 | 2 | 58 |

HCl outperforms due to its stronger protonating capacity, ensuring efficient diazonium formation.

Byproduct Management

Side products like 7-nitro derivatives are minimized by:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol involves:

-

Reactants : 2-Amino-3-pyridinecarboxaldehyde, hexafluoroacetone.

-

Solvent : Dimethylformamide (DMF).

Table 3: Conventional vs. Microwave Synthesis

| Method | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 240 | 82 | 95 |

| Microwave | 20 | 88 | 98 |

Microwave heating enhances molecular agitation, reducing energy barriers for cyclization.

Solid-State Fluorophore Synthesis

5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine is recrystallized from CH₂Cl₂/n-hexane to yield a fluorophore with quantum yield Φ = 0.42. Key steps:

-

Crude Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:4).

-

Recrystallization : Slow evaporation at 25°C yields single crystals suitable for X-ray analysis.

Comparative Analysis of Methods

Table 4: Method Efficiency and Scalability

| Method | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Friedländer/ILs | 90 | High | Low (reusable ILs) |

| Diazotization | 78 | Moderate | Moderate (acid waste) |

| Microwave | 88 | High | Low (energy-efficient) |

The Friedländer/IL method is optimal for industrial applications, balancing yield and sustainability .

Analyse Des Réactions Chimiques

Types of Reactions

5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthyridine oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced naphthyridine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various reduced derivatives.

Applications De Recherche Scientifique

5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: It is used in the development of high-performance materials, including polymers and coatings, due to its unique chemical stability and properties.

Biological Studies: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.

Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a building block in various chemical processes.

Mécanisme D'action

The mechanism of action of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of trifluoromethyl groups enhances its binding affinity and specificity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of receptor functions.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below summarizes key structural and physicochemical differences between 5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine and analogous compounds:

Impact of Substituents on Properties

Trifluoromethyl (-CF₃) vs. Methyl (-CH₃):

-CF₃ groups significantly increase lipophilicity (logP) and electron-withdrawing effects compared to -CH₃. This enhances metabolic stability and binding to hydrophobic enzyme pockets . For example, this compound exhibits stronger enzyme inhibition than its dimethyl analog (5,7-dimethyl-1,8-naphthyridin-2-amine) .- Methyl groups, while less lipophilic, improve solubility in polar aprotic solvents like DMF, facilitating synthetic modifications .

- Amino (-NH₂) vs. Carboxylic Acid (-COOH): The amine group in this compound enables hydrogen bonding with biological targets, whereas the carboxylic acid in its analog (CAS 1379526-94-9) increases water solubility but reduces cell membrane permeability .

Activité Biologique

5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine is a fluorinated heterocyclic compound notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial and anticancer agent. The unique structural features, including trifluoromethyl substitutions, enhance its interaction with biological targets, making it a subject of extensive research.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Formula : C11H7F6N2

- CAS Number : 51420-72-5

The presence of two trifluoromethyl groups at positions 5 and 7 of the naphthyridine core significantly influences its chemical behavior and biological activity.

The mechanism of action for this compound involves its ability to interact with specific molecular targets. These interactions may include:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking substrate access. This property is particularly relevant in targeting kinases involved in cancer progression.

- Modulation of Receptor Activity : It may also alter the conformation of receptors, impacting various signaling pathways within cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its efficacy against various bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of pathogens, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has demonstrated activity against various cancer cell lines through mechanisms such as:

- Induction of apoptosis (programmed cell death)

- Inhibition of cell proliferation

- Disruption of cell cycle progression

In particular, it has shown promise as a kinase inhibitor, specifically targeting Bruton's tyrosine kinase (BTK) and fibroblast growth factor receptor (FGFR), which are crucial in cancer biology.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

This data indicates a promising profile for further development as an antimicrobial agent.

Study 2: Anticancer Activity

In vitro assays on cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The following results were observed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5 |

| MCF-7 (breast cancer) | 10 |

| A549 (lung cancer) | 15 |

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .

Q & A

Q. What are the established synthetic routes for 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine, and what are their respective yields and conditions?

The compound is synthesized via cyclocondensation reactions. A traditional method involves reacting 2,6-pyridinediamine with bis(trifluoromethyl)methane in 85% H₃PO₄ at 95°C, yielding 67% . Microwave-assisted synthesis, while not explicitly reported for this compound, is effective for analogous naphthyridines, achieving yields up to 98% under optimized conditions (e.g., solvent, irradiation time) .

Q. How can spectroscopic methods confirm the structural identity of this compound?

Key characterization includes:

- ¹H/¹³C NMR : To identify aromatic protons and CF₃ groups (δ ~110-120 ppm for quaternary carbons adjacent to CF₃).

- IR Spectroscopy : To detect NH₂ stretching (~3300-3500 cm⁻¹) and C-F vibrations (~1100-1250 cm⁻¹).

- Mass Spectrometry (MS) : For molecular ion confirmation (e.g., [M+H]⁺ at m/z 296.05) .

- Elemental Analysis : To validate purity (>95% by GC) .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound under microwave-assisted conditions?

Microwave synthesis enhances reaction efficiency by reducing time and improving yields. Key variables include:

- Solvent Selection : Polar solvents (e.g., DMF, ethanol) improve microwave absorption.

- Temperature Control : Precise heating prevents decomposition of thermally sensitive intermediates.

- Catalyst Screening : Acidic or basic catalysts (e.g., H₃PO₄, K₂CO₃) influence cyclization kinetics.

Comparative studies show microwave methods yield 85-98% for related naphthyridines versus 59-67% for traditional methods .

Q. How do trifluoromethyl groups influence the electronic and steric properties of 1,8-naphthyridine derivatives?

The electron-withdrawing CF₃ groups:

- Reduce Electron Density : Stabilize the naphthyridine ring via inductive effects, enhancing electrophilic substitution resistance.

- Increase Lipophilicity : Improve membrane permeability in bioactive derivatives.

- Introduce Steric Hindrance : Direct regioselectivity in further functionalization (e.g., amination at C2 vs. C4) .

Q. How can contradictions in reported synthetic yields (e.g., 67% vs. 98%) be systematically resolved?

Contradictions arise from variables like:

- Catalyst Purity : Trace impurities in H₃PO₄ may inhibit cyclization.

- Reaction Scale : Smaller scales (1-5g) often report higher yields due to better heat transfer.

- Workup Protocols : Inadequate purification (e.g., column chromatography vs. recrystallization) affects isolated yields.

Methodological replication under controlled conditions (e.g., inert atmosphere, standardized reagents) is critical .

Applications in Academic Research

Q. What in vitro assays evaluate the bioactivity of this compound’s derivatives?

Derivatives are tested for:

- AChE Inhibition : Using Ellman’s assay to measure IC₅₀ values (e.g., micromolar ranges for neuroactive analogs).

- Cytotoxicity : THLE-2 liver cell viability assays (MTT/propidium iodide staining) to assess therapeutic index.

Methodological rigor requires: - Dose-Response Curves : 3-5 replicates per concentration.

- Positive Controls : Donepezil for AChE, cisplatin for cytotoxicity .

Q. How is X-ray crystallography applied to determine this compound’s crystal structure?

Single-crystal X-ray diffraction with SHELXL refinement resolves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.